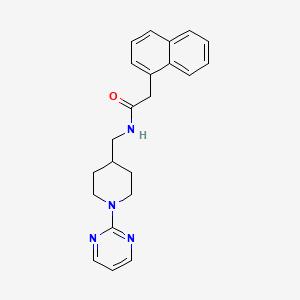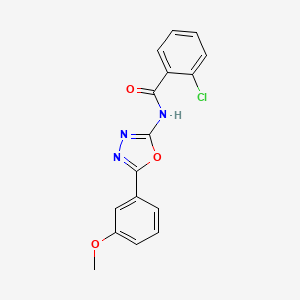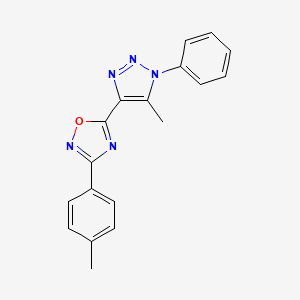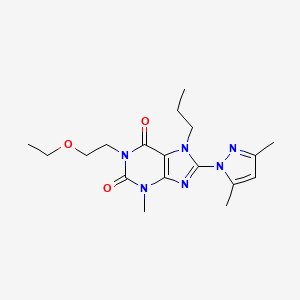![molecular formula C26H25N5O3 B2609450 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896297-43-1](/img/no-structure.png)
8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It might also include information about the class of compounds it belongs to and its role or use .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the type of chemical reactions involved, the conditions under which the reactions occur, and the yield of the compound .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include understanding the reactants and products, the mechanism of the reaction, the conditions under which the reaction occurs, and the rate of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties. These properties can help in identifying the compound and understanding its behavior under different conditions .Mecanismo De Acción
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyphenyl, methyl, and phenyl groups at specific positions on the ring system.", "Starting Materials": [ "2-amino-6-chloropurine", "ethyl 4-bromobenzoate", "2-methylallyl bromide", "benzaldehyde", "methylamine", "ethylamine", "sodium hydride", "potassium carbonate", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "water", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine", "React 2-amino-6-chloropurine with 2-methylallyl bromide in the presence of potassium carbonate and DMF to obtain 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine.", "Step 2: Synthesis of ethyl 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylate", "React 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine with ethyl 4-bromobenzoate in the presence of potassium carbonate and DMF to obtain ethyl 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylate.", "Step 3: Synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylic acid", "React ethyl 8-chloro-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylate with sodium ethoxide and ethanol to obtain 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylic acid.", "Step 4: Synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-4-carboxylic acid", "React 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)imidazo[2,1-f]purine-4-carboxylic acid with benzaldehyde and methylamine in the presence of acetic acid to obtain 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-4-carboxylic acid.", "Step 5: Synthesis of 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-2,4(3H,8H)-dione", "React 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-4-carboxylic acid with acetic anhydride and sodium acetate in the presence of hydrochloric acid to obtain 8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenylimidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
Número CAS |
896297-43-1 |
Fórmula molecular |
C26H25N5O3 |
Peso molecular |
455.518 |
Nombre IUPAC |
6-(4-ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H25N5O3/c1-5-34-20-13-11-19(12-14-20)31-21(18-9-7-6-8-10-18)16-29-22-23(27-25(29)31)28(4)26(33)30(24(22)32)15-17(2)3/h6-14,16H,2,5,15H2,1,3-4H3 |
Clave InChI |
ZXIZOVPEQOJCMB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2609368.png)
![1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609369.png)

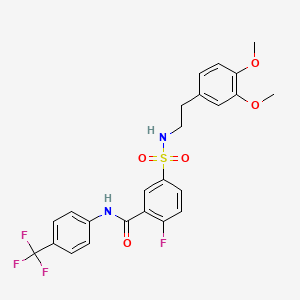
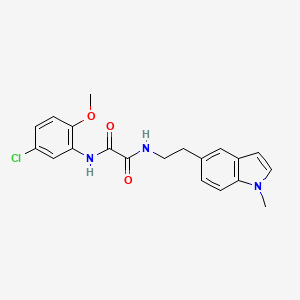
![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2609377.png)

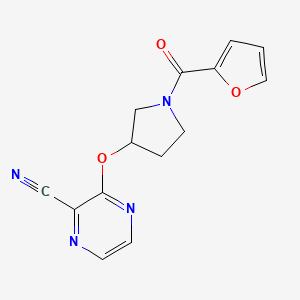
![3-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2609381.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)
